2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide
Overview
Description
2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, agriculture, and materials science due to their diverse biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide typically involves multiple steps, including the formation of the benzamide core, introduction of the thiazole ring, and the addition of the cyclopropylsulfamoyl group. Common reagents used in these reactions include thionyl chloride, cyclopropylamine, and various chlorinating agents. Reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-5-(methylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide
- 2,4-dichloro-5-(ethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide
- 2,4-dichloro-5-(propylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide
Uniqueness
2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide is unique due to the presence of the cyclopropylsulfamoyl group, which can impart distinct chemical and biological properties compared to its analogs with different alkyl groups. This uniqueness might translate to differences in reactivity, stability, and biological activity.
Properties
IUPAC Name |
2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O3S2/c14-9-6-10(15)11(23(20,21)18-7-1-2-7)5-8(9)12(19)17-13-16-3-4-22-13/h3-7,18H,1-2H2,(H,16,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMQOICETVCWTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=NC=CS3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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